molecular formula C17H28N2O2S B2875272 4-(tert-butyl)-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 952981-97-4

4-(tert-butyl)-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2875272
CAS No.: 952981-97-4
M. Wt: 324.48
InChI Key: RJYQKKUCRLGYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-Butyl)-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a tert-butyl group at the para position of the benzene ring and a 1-methylpiperidin-4-ylmethyl substituent on the sulfonamide nitrogen.

Properties

IUPAC Name

4-tert-butyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2S/c1-17(2,3)15-5-7-16(8-6-15)22(20,21)18-13-14-9-11-19(4)12-10-14/h5-8,14,18H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYQKKUCRLGYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(tert-butyl)-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide, also known as Compound 6 (CID 2407992), is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Molecular Formula : C17H28N2O2S
Molecular Weight : 328.49 g/mol
CAS Number : 10593-60-9
Structure : The compound features a tert-butyl group and a piperidine moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in neurotransmission and inflammatory responses. The piperidine ring enhances its affinity for certain biological targets, allowing it to modulate their activity effectively.

Antioxidant and Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit antioxidant properties. For instance, studies have shown that related sulfonamides can reduce oxidative stress markers in cellular models, suggesting a protective role against reactive oxygen species (ROS) .

Neuroprotective Effects

In vitro studies have demonstrated that this compound may provide neuroprotection by reducing cell death in astrocytes exposed to amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases such as Alzheimer's. The compound has been shown to improve cell viability by approximately 20% in the presence of Aβ, indicating potential as a therapeutic agent for neurodegeneration .

Study on Neuroprotection

A study investigated the effects of a structurally similar compound on astrocyte viability in the presence of Aβ 1-42. The results revealed that treatment with the compound led to an increase in cell viability from 43.78% to 62.98%, demonstrating its potential protective effects against neurotoxic agents .

Anticancer Activity

Another area of interest is the anticancer activity of sulfonamide derivatives. Research has shown that compounds with similar structures can induce apoptosis in various cancer cell lines, including those derived from melanoma and breast cancer. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of tumor necrosis factor-alpha (TNF-α) production .

Data Summary Table

Property Value
Molecular FormulaC17H28N2O2S
Molecular Weight328.49 g/mol
CAS Number10593-60-9
Antioxidant ActivityModerate
Neuroprotective EffectIncreases astrocyte viability by ~20% against Aβ 1-42
Apoptosis Induction in Cancer CellsSignificant across multiple lines

Comparison with Similar Compounds

Key Observations :

  • The tert-butyl group in the target compound enhances steric bulk and hydrophobicity compared to analogs lacking this group (e.g., 5a, 5c) .
  • Piperidine-containing analogs (e.g., 5a, 12) exhibit variable nitrogen substituents, impacting electronic properties and synthetic yields .

Key Observations :

  • Bulky substituents (e.g., tert-butyl) are compatible with silica-based purification, as seen in compound 2e (75% yield) .
  • Piperidine- and morpholine-containing analogs (e.g., 5a, 5c) show lower purity (30–57%), suggesting challenges in isolating polar derivatives .

Lipophilicity and Steric Effects

  • The tert-butyl group increases logP values, enhancing membrane permeability compared to morpholine (5c) or pyridinyl (5g) analogs .
  • Steric bulk from tert-butyl may hinder binding to flat active sites but improve selectivity in hydrophobic pockets .

Preparation Methods

Sulfonylation of 4-(tert-Butyl)benzenesulfonyl Chloride

The foundational step involves synthesizing the sulfonamide bond via reaction between 4-(tert-butyl)benzenesulfonyl chloride and (1-methylpiperidin-4-yl)methanamine.

Procedure :

  • Sulfonyl Chloride Preparation : 4-(tert-Butyl)benzenesulfonyl chloride is synthesized by chlorination of 4-(tert-butyl)benzenesulfonic acid using thionyl chloride ($$ \text{SOCl}_2 $$) under reflux.
  • Amine Coupling : The sulfonyl chloride is reacted with (1-methylpiperidin-4-yl)methanamine in anhydrous dichloromethane (DCM) with triethylamine ($$ \text{Et}_3\text{N} $$) as a base. The reaction proceeds at 0–5°C to minimize side reactions, yielding the crude sulfonamide.

Optimization :

  • Solvent Selection : Tetrahydrofuran (THF) or acetone improves solubility of the amine, reducing reaction time to 2–3 hours.
  • Yield : 75–85% after purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Synthesis of (1-Methylpiperidin-4-yl)methanamine

The amine precursor is synthesized via reductive amination of 1-methylpiperidin-4-one.

Procedure :

  • Reductive Amination : 1-Methylpiperidin-4-one is treated with ammonium acetate and sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) in methanol at pH 4–5 (adjusted with acetic acid). The reaction proceeds at room temperature for 12 hours.
  • Workup : The product is extracted with ethyl acetate, washed with brine, and dried over magnesium sulfate.

Challenges :

  • Byproducts : Over-reduction to 1-methylpiperidine is mitigated by controlling pH and reaction time.
  • Yield : 60–70% after distillation under reduced pressure.

Alternative Route: One-Pot Sulfonamide Formation

A streamlined approach combines sulfonyl chloride synthesis and amine coupling in a single reactor.

Procedure :

  • In Situ Chlorination : 4-(tert-Butyl)benzenesulfonic acid is treated with $$ \text{SOCl}_2 $$ in DCM at reflux for 4 hours.
  • Amine Addition : (1-Methylpiperidin-4-yl)methanamine and $$ \text{Et}_3\text{N} $$ are added directly to the reaction mixture, avoiding intermediate isolation.

Advantages :

  • Efficiency : Reduces purification steps, improving overall yield to 80%.
  • Purity : ≥95% by HPLC, with residual solvents removed via rotary evaporation.

Purification and Characterization

Crystallization Techniques

Crystalline Form Y of the compound is obtained via solvent-antisolvent crystallization.

Method :

  • The crude product is dissolved in hot methyl ethyl ketone (MEK) and cooled to −20°C, inducing crystallization.
  • Melting Point : 124°C (DSC, heating rate 10°C/min).
  • Purity : >99% by NMR, with <0.1% Impurity 2 (a byproduct of incomplete amination).

Analytical Data

Spectroscopic Characterization :

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$): δ 1.35 (s, 9H, tert-butyl), 2.25 (s, 3H, N–CH$$ _3 $$), 2.70–3.10 (m, 6H, piperidine H), 3.85 (d, 2H, CH$$ _2 $$-N), 7.45–7.70 (m, 4H, aromatic H).
  • HRMS : m/z 325.5 [M+H]$$ ^+ $$, consistent with molecular formula.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield (%) Purity (%) Source
Sulfonylation $$ \text{SOCl}_2 $$, Et$$ _3$$N 0–5°C, 2 h 75–85 95
One-Pot $$ \text{SOCl}_2 $$, MEK Reflux, 4 h 80 99
Reductive Amination NaBH$$ _3$$CN, NH$$ _4$$OAc RT, 12 h 60–70 90

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.